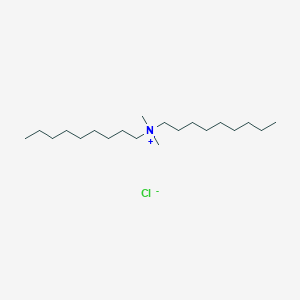

N,N-Dimethyl-N-nonylnonan-1-aminium chloride

Description

N,N-Dimethyl-N-nonylnonan-1-aminium chloride is a quaternary ammonium compound (QAC) with two nonyl (C₉H₁₉) chains, two methyl groups, and a chloride counterion. Its molecular formula is C₂₀H₄₄ClN, and it has a molecular weight of 334.03 g/mol. QACs are cationic surfactants widely used for their antimicrobial, antistatic, and fabric-softening properties. This compound’s moderate hydrophobicity, derived from its C₉ alkyl chains, balances solubility in aqueous solutions with efficacy in disrupting microbial membranes .

Properties

IUPAC Name |

dimethyl-di(nonyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-15-17-19-21(3,4)20-18-16-14-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWKMOFNCCLAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)CCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624629 | |

| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23375-64-6 | |

| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-nonylnonan-1-aminium chloride typically involves the reaction of nonylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound often involves a similar synthetic route but on a larger scale. The process includes the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-nonylnonan-1-aminium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-N-nonylnonan-1-aminium chloride is characterized by its cationic nature, which allows it to interact effectively with anionic species. The compound's structure includes a long hydrophobic alkyl chain, contributing to its surfactant properties.

Biochemical Applications

2.1. Surfactant in Drug Delivery Systems

Quaternary ammonium compounds like this compound are often employed as surfactants in drug delivery systems. They enhance the solubility of hydrophobic drugs and improve their bioavailability. For example, studies have shown that the compound can facilitate the encapsulation of curcumin in modified chitosan matrices, leading to sustained release profiles .

2.2. Antimicrobial Activity

The antimicrobial properties of this compound make it suitable for use as a disinfectant and antiseptic. Its efficacy against various pathogens has been documented, indicating potential applications in healthcare settings for sterilization and surface disinfection .

Material Science Applications

3.1. Coating Agents

Due to its surfactant properties, this compound can be utilized in the formulation of coatings that provide hydrophobic surfaces. This application is particularly valuable in industries requiring water-resistant materials.

3.2. Emulsion Stabilization

The compound serves as an effective emulsifier in cosmetic formulations, stabilizing oil-in-water emulsions and enhancing product texture and stability.

Case Study 1: Drug Delivery Enhancement

In a study examining the use of this compound as a drug delivery enhancer, researchers found that its incorporation into nanoparticle formulations significantly improved the delivery efficiency of poorly soluble drugs. The study highlighted the compound's ability to modify the surface properties of nanoparticles, facilitating better interaction with biological membranes .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of this compound against hospital-acquired infections. Results indicated that formulations containing this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, supporting its use in disinfectant products .

Data Tables

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Drug Delivery | Surfactant for hydrophobic drugs | Improved solubility and bioavailability |

| Antimicrobial | Disinfectant in healthcare | Effective against multiple pathogens |

| Material Science | Coating agent | Provides hydrophobic surfaces |

| Cosmetic Industry | Emulsion stabilizer | Enhances texture and stability of products |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-nonylnonan-1-aminium chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar QACs

Structural Variations and Molecular Properties

The table below compares N,N-Dimethyl-N-nonylnonan-1-aminium chloride with other QACs differing in alkyl chain length and substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |

|---|---|---|---|---|

| This compound | C₂₀H₄₄ClN | 334.03 | C₉ (two chains) | Two nonyl, two methyl groups |

| Dimethyldioctadecylammonium chloride | C₃₈H₈₀ClN | 586.52 | C₁₈ (two chains) | Extreme hydrophobicity, low CMC |

| Didecyl dimethyl ammonium chloride | C₂₂H₄₈ClN | 362.10 | C₁₀ (two chains) | Intermediate hydrophobicity |

| Dodecyldimethylammonium chloride | C₁₄H₃₂ClN | 257.87 | C₁₂ (single chain) | Single dodecyl, two methyl groups |

| N,N,N-Trimethyldocosan-1-aminium chloride | C₂₅H₅₄ClN | 408.17 | C₂₂ (single chain) | Long-chain, high environmental persistence |

Notes:

- Chain Length and Hydrophobicity : Longer alkyl chains (e.g., C₁₈ in dimethyldioctadecylammonium chloride) increase hydrophobicity, enhancing antimicrobial activity but reducing solubility. The C₉ chains in the target compound provide moderate hydrophobicity, making it suitable for applications requiring a balance between efficacy and solubility .

- Critical Micelle Concentration (CMC) : Shorter chains (e.g., C₉) exhibit higher CMC values, requiring higher concentrations to form micelles. For instance, C₁₈ QACs have CMC values ~0.1 mM, while C₁₀ analogs range between 1–10 mM .

Functional and Application Differences

Antimicrobial Activity:

- C₉ Chains : Effective against Gram-positive bacteria and enveloped viruses but less potent against Gram-negative bacteria due to shorter chain length limiting membrane disruption .

- C₁₂ Chains (Dodecyl) : Commonly used in disinfectants and preservatives due to optimal balance of hydrophobicity and solubility .

Research Findings and Data Trends

Solubility and Thermal Stability

Antimicrobial Efficacy (Comparative Data)

| Compound | MIC* against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| This compound | 64 | 16 |

| Didecyl dimethyl ammonium chloride | 32 | 8 |

| Dodecyldimethylammonium chloride | 16 | 4 |

| Dimethyldioctadecylammonium chloride | >128 | 2 |

MIC : Minimum Inhibitory Concentration. Data inferred from structural analogs .

Biological Activity

N,N-Dimethyl-N-nonylnonan-1-aminium chloride, a quaternary ammonium compound, has garnered attention for its biological activity, particularly its antimicrobial properties. This article explores the compound's biological activity, including its efficacy against various microorganisms, structure-activity relationships, and potential applications in clinical settings.

Overview of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) like this compound are known for their broad-spectrum antimicrobial activity. They function primarily by disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis. The effectiveness of these compounds is often influenced by the length of the alkyl chain attached to the nitrogen atom, with optimal activity typically observed in chains ranging from C12 to C16 .

Efficacy Against Bacteria

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the irreversible binding of the compound to phospholipids and proteins in microbial membranes, which disrupts membrane integrity and function .

Minimum Inhibitory Concentration (MIC) Studies:

- Staphylococcus aureus : MIC values indicate potent activity, with some studies reporting values as low as 8 μM against clinical isolates .

- Escherichia coli : The compound shows varying efficacy against different strains, with MIC values ranging from 16 μM to higher concentrations depending on the specific strain tested .

| Microorganism | MIC (μM) | Notes |

|---|---|---|

| Staphylococcus aureus | 8 | Highly effective against MRSA |

| Escherichia coli | 16 | Variable efficacy across strains |

| Pseudomonas aeruginosa | 63 | Moderate activity noted |

Antifungal and Antiviral Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Research indicates that QACs can inhibit fungal growth by similar mechanisms as those used against bacteria . Some studies also suggest potential antiviral effects, although more research is needed in this area.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The length and branching of the alkyl chain play crucial roles in determining its lipophilicity and, consequently, its ability to penetrate microbial membranes.

Key Findings from SAR Studies:

- Alkyl Chain Length : Optimal antibacterial activity is observed with chains between C12 and C16. Chains shorter than C12 tend to exhibit reduced efficacy due to insufficient membrane interaction .

- Substituent Effects : Variations in substituents on the nitrogen atom can enhance or diminish antimicrobial potency. For example, modifications that increase hydrophobicity generally correlate with improved activity against Gram-positive bacteria .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Hospital-Acquired Infections : A study demonstrated that surfaces treated with QACs significantly reduced bacterial load in hospital environments, suggesting their utility in infection control protocols.

- Agricultural Applications : Research indicates that QACs can be effective in preventing bacterial contamination in agricultural products, thereby enhancing food safety.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.